4-[(2,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine
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Overview
Description
4-[(2,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a morpholine and thiomorpholine ring system, both of which are substituted with a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling, utilizing optimized reaction conditions to maximize yield and purity. The choice of reagents, catalysts, and solvents would be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (Cl₂, Br₂) in the presence of a catalyst or nucleophiles (NH₃, OH⁻) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[(2,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(2,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
[4-[(3,4-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone: Similar structure but with different substitution pattern on the phenyl ring.
4-[(2,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine: Another isomer with a different arrangement of functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers and analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities.
Properties
IUPAC Name |
[4-[(2,5-difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O2S/c17-13-1-2-14(18)12(9-13)10-19-3-6-22-15(11-19)16(21)20-4-7-23-8-5-20/h1-2,9,15H,3-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOYOYHRJWHKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=C(C=CC(=C2)F)F)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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